molecular formula C16H14O6 B192507 2',4,4',6'-Tetrahydroxy-3-methoxychalcone CAS No. 52218-19-6

2',4,4',6'-Tetrahydroxy-3-methoxychalcone

Cat. No. B192507
CAS RN: 52218-19-6
M. Wt: 302.28 g/mol
InChI Key: WQWVIIRCVOZVPN-UHFFFAOYSA-N
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Description

2',4,4',6'-Tetrahydroxy-3-methoxychalcone (THMC) is a naturally occurring chalcone that has gained significant attention in recent years due to its potential therapeutic applications. THMC is a flavonoid compound that is found in several plant species, including Glycyrrhiza glabra, Pueraria lobata, and Scutellaria baicalensis.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 2',4,4',6'-Tetrahydroxy-3-methoxychalcone and its isomers has been a subject of research. For instance, Obara et al. (1978) synthesized 2',3',4,4',6'-pentahydroxychalcone, an aglycone of carthamin, and studied its isomerization into tetrahydroxyflavanone Obara, Onodera, Kurihara, & Yamamoto, 1978.
  • Adams and Main (1991) described the synthesis of 2'-hydroxychalcone epoxides, including 2',4',4-trihydroxy-6'-methoxychalcone epoxide, showcasing the diverse synthetic pathways for chalcone derivatives Adams & Main, 1991.

Biological Activities and Potential Applications

  • Ban et al. (2004) explored the effects of 2'-hydroxychalcone derivatives, including 2',4-dihydroxy-4'-methoxychalcone, on the inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha in murine macrophage cell line RAW 264.7. This research highlights the potential anti-inflammatory and immunomodulatory applications of chalcone derivatives Ban et al., 2004.
  • Matsjeh et al. (2017) synthesized 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone and tested their cytotoxicity against cervical, colon, and breast cancer cell lines, indicating potential anticancer applications Matsjeh, Swasono, Anwar, Solikhah, & Lestari, 2017.

Photochemical Properties

  • The photochromic system of 2-hydroxy-4'-methoxychalcone, closely related to 2',4,4',6'-Tetrahydroxy-3-methoxychalcone, has been studied by Horiuchi et al. (2000) as a potential photon-mode erasable optical memory system with nondestructive readout ability Horiuchi, Shirase, Okutsu, Matsushima, & Hiratsuka, 2000.

properties

CAS RN

52218-19-6

Product Name

2',4,4',6'-Tetrahydroxy-3-methoxychalcone

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2-8,17-18,20-21H,1H3

InChI Key

WQWVIIRCVOZVPN-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O

SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O

Other CAS RN

52218-19-6

synonyms

3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one;  2',4,4',6'-Tetrahydroxy-3-methoxychalcone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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